molecular formula C20H26N6O3 B2982627 3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 876892-53-4

3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2982627
CAS RN: 876892-53-4
M. Wt: 398.467
InChI Key: MNPSIKLASOWWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H26N6O3 and its molecular weight is 398.467. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic Activity

The compound 3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione, a derivative of purine-2,6-dione, has been studied for its analgesic activity. Research indicates significant analgesic and anti-inflammatory effects in this class of compounds, with some derivatives outperforming reference drugs like acetylic acid in efficacy. This highlights their potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Psychotropic Potential

Another research focus is on the psychotropic potential of derivatives of purine-2,6-dione. Studies have shown that some derivatives, including those structurally similar to the compound , act as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), exhibiting antidepressant and anxiolytic properties. This suggests a promising avenue for the development of new psychotropic medications (Chłoń-Rzepa et al., 2013).

Kinase Inhibition in Cancer Therapy

The compound's derivatives have been explored for their role in kinase inhibition, particularly targeting EGFR-activating and drug-resistance mutations in non-small-cell lung cancer (NSCLC). Specific derivatives demonstrated potent in vitro antitumor potency and significant in vivo antitumor effects, indicating their potential as effective cancer therapeutics (Yang et al., 2012).

Affinity for Serotonin Receptors

Research on derivatives containing the pyrimido[2,1-f]purine fragment has shown high affinity for serotonin receptors, particularly 5-HT(1A) and 5-HT(2A). These compounds, due to their receptor affinity, have potential applications in treating conditions like anxiety and depression (Jurczyk et al., 2004).

Versatility in Organic Synthesis

The structure of the compound allows for its use as a versatile substrate in organic synthesis. This includes reactions to the C–C double bond by various reagents, showcasing its adaptability in synthesizing a range of chemical products (Liebscher & Jin, 1999).

Anticonvulsant Properties

Some derivatives of the compound have been synthesized and tested for anticonvulsant activity. They showed potential in models like the maximum electroshock (MES) seizure and pentetrazole (sc PTZ) seizure threshold tests, indicating their utility in developing new treatments for epilepsy and related disorders (Obniska et al., 2005).

properties

IUPAC Name

3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O3/c1-23-10-12-25(13-11-23)19-21-17-16(18(27)22-20(28)24(17)2)26(19)9-6-14-29-15-7-4-3-5-8-15/h3-5,7-8H,6,9-14H2,1-2H3,(H,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPSIKLASOWWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2CCCOC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione

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